3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Physicochemical property comparison Building block selection Lipophilicity

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine (CAS 878657-11-5) is a bifunctional organic building block with molecular formula C₁₀H₂₂N₂ and molecular weight 170.30 g/mol. The compound features a 3,5-dimethyl-substituted piperidine ring connected via a nitrogen atom to a linear 3-carbon propan-1-amine chain , generating a primary amine terminal group suitable for further derivatization.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 878657-11-5
Cat. No. B1309820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine
CAS878657-11-5
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCCN)C
InChIInChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3
InChIKeyDZXDFGJXATZQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: Structural Identity and Research Availability


3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine (CAS 878657-11-5) is a bifunctional organic building block with molecular formula C₁₀H₂₂N₂ and molecular weight 170.30 g/mol . The compound features a 3,5-dimethyl-substituted piperidine ring connected via a nitrogen atom to a linear 3-carbon propan-1-amine chain [1], generating a primary amine terminal group suitable for further derivatization. The 3,5-dimethylpiperidine moiety exists as a mixture of diastereomers, with the cis-isomer being achiral and the trans-isomer existing as a chiral enantiomeric pair [2], a stereochemical property that may influence downstream synthetic outcomes. Current commercial availability is primarily through custom synthesis channels, with typical purity specifications of 95% .

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: Why Structural Analogues Cannot Be Assumed Interchangeable


3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine (CAS 878657-11-5) is a synthetic intermediate for which no publicly available peer-reviewed biological activity data, no receptor binding data, and no direct comparative studies with structural analogues have been identified [1]. In the absence of experimental performance data, substitution with other piperidine-based aminopropyl building blocks (such as unsubstituted 3-(piperidin-1-yl)propan-1-amine, 1-(3,5-dimethylpiperidin-1-yl)propan-2-amine, or 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine) cannot be validated as functionally equivalent . Until direct comparative data become available, selection must rely on the intended synthetic role (primary amine nucleophile with a sterically hindered, lipophilic piperidine scaffold) rather than on documented performance advantages .

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: Quantitative Evidence Assessment


Physicochemical Parameter Differentiation: 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine vs. Unsubstituted 3-(Piperidin-1-yl)propan-1-amine

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine (C₁₀H₂₂N₂, MW 170.30) differs from unsubstituted 3-(piperidin-1-yl)propan-1-amine (C₈H₁₈N₂, MW 142.24) by the addition of two methyl groups at the 3- and 5-positions of the piperidine ring . This substitution increases molecular weight by approximately 20% and alters the predicted logP (partition coefficient) due to increased hydrocarbon character, which may affect solubility and membrane permeability in downstream applications. Direct experimental logP values are not available in the public domain for either compound; the comparison presented is based on structural and molecular formula analysis only . No direct head-to-head biological activity data exist to quantify the functional consequence of this structural difference.

Physicochemical property comparison Building block selection Lipophilicity

Structural Substitution Pattern Differentiation: 3,5-Dimethyl vs. 2,6-Dimethyl Piperidine Derivatives

The 3,5-dimethylpiperidine scaffold exhibits distinct receptor interaction profiles compared to the 2,6-dimethyl substitution pattern. Published data on nicotinic cholinergic receptor binding shows that 2,6-dimethylpiperidine acts as a moderately active inhibitor of [³H]H12-HTX binding (Kᵢ = 8.8 μM), whereas 3- and 4-methylpiperidine analogues demonstrated substantially weaker affinity [1]. No binding data exist specifically for 3,5-dimethylpiperidine at this receptor target. For 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine itself, no receptor binding studies have been published [2]. This evidence constitutes class-level inference only: the substitution position on the piperidine ring alters biological activity in measurable ways, but the specific activity of the target compound remains uncharacterized.

Structure-activity relationship Receptor binding Nicotinic cholinergic receptor

Stereochemical Differentiation: Diastereomeric Complexity of 3,5-Dimethylpiperidine Scaffold

The 3,5-dimethylpiperidine moiety in 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine exists as a mixture of diastereomers: an achiral cis-isomer (R,S configuration) and a chiral trans-isomer (R,R and S,S enantiomeric pair) [1]. This contrasts with commercially simpler piperidine building blocks such as unsubstituted piperidine (achiral) or 4-methylpiperidine (chiral, single stereocenter). The stereochemical complexity of the 3,5-dimethyl substitution pattern introduces variables not present in analogues lacking this substitution pattern. No published data quantify how this stereochemistry affects the target compound's reactivity or biological activity. The compound as commercially offered (CAS 878657-11-5) is typically supplied as a racemic mixture with unspecified diastereomeric ratio unless otherwise specified .

Stereochemistry Diastereomers Chiral building blocks

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine: Evidence-Grounded Application Scenarios


Synthesis of Bioactive Molecules Requiring a Sterically Hindered, Lipophilic Piperidine Scaffold

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine serves as a synthetic building block for constructing molecules that incorporate the 3,5-dimethylpiperidine pharmacophore . The 3,5-dimethyl substitution pattern increases steric bulk and lipophilicity relative to unsubstituted piperidine analogues, which may be leveraged to modulate target binding, metabolic stability, or physicochemical properties in drug discovery programs. This application scenario is supported by the broader use of 3,5-dimethylpiperidine-containing compounds in medicinal chemistry, including GNF-Pf-4453 and CHEMBL579424, which incorporate the 3-(3,5-dimethylpiperidin-1-yl)propyl substructure [1].

Primary Amine Functionalization for Library Synthesis and SAR Exploration

The terminal primary amine group of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine enables its use as a nucleophile in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation . This reactivity profile makes it suitable for generating compound libraries where the 3,5-dimethylpiperidine moiety is held constant while the amine-derived portion is varied systematically. The molecular weight of 170.30 g/mol positions this building block within lead-like chemical space for fragment-based or diversity-oriented synthesis approaches.

Histamine H3 Receptor Antagonist Scaffold Development

Structural analogues of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine, particularly compounds containing the 3,5-dimethylpiperidine moiety linked to aromatic systems, have demonstrated activity at the histamine H3 receptor . While the target compound itself lacks published receptor binding data, the broader class of 3,5-dimethylpiperidine derivatives represents an established scaffold for non-imidazole histamine H3 receptor antagonist development. This application scenario is presented as class-level inference only; direct activity of the target compound at H3 receptors has not been experimentally verified [1].

Custom Synthesis-Only Procurement for Niche Research Applications

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is not a stock catalog item from major chemical suppliers; availability is primarily through custom synthesis channels with minimum purity specification of 95% . Procurement requires direct inquiry to specialized custom synthesis vendors, with lead times and pricing subject to scale and purity requirements. This procurement scenario is appropriate for research programs requiring this specific structural scaffold where alternative, commercially available analogues cannot serve as functional substitutes due to undefined SAR relationships [1].

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